1-[(2R)-aziridine-2-carbonyl]-4-(3-methylphenyl)piperazine
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Overview
Description
1-[(2R)-aziridine-2-carbonyl]-4-(3-methylphenyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and a piperazine ring substituted with a 3-methylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(2R)-aziridine-2-carbonyl]-4-(3-methylphenyl)piperazine can be achieved through several methods. One common approach involves the ring-opening of aziridines under the action of N-nucleophiles . This method typically involves the use of aziridine monomers that act as nucleophiles, leading to the formation of primary amines and new aziridinium moieties . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-[(2R)-aziridine-2-carbonyl]-4-(3-methylphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Ring-Opening Reactions: Aziridine rings are known to undergo ring-opening reactions, which can be catalyzed by acids or bases.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2R)-aziridine-2-carbonyl]-4-(3-methylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-[(2R)-aziridine-2-carbonyl]-4-(3-methylphenyl)piperazine involves its interaction with molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
1-[(2R)-aziridine-2-carbonyl]-4-(3-methylphenyl)piperazine can be compared with other similar compounds, such as:
Aziridines: These compounds also contain aziridine rings and are known for their reactivity and use in polymerization reactions.
Piperazine Derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit various biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the aziridine and piperazine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
2416218-50-1 |
---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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